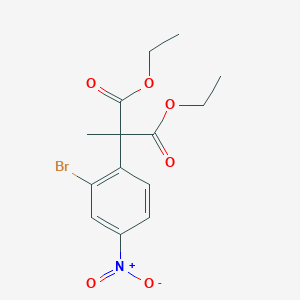
二乙酸 2-(2-溴-4-硝基苯基)-2-甲基丙二酸酯
描述
The compound seems to be a derivative of 2-Bromo-4-nitrophenol and 4-(2-Bromo-4-nitrophenyl)morpholine . These compounds contain bromine and nitro groups attached to a phenyl ring, which suggests that your compound might have similar properties.
Synthesis Analysis
While specific synthesis methods for “Diethyl 2-(2-bromo-4-nitrophenyl)-2-methylmalonate” are not available, related compounds such as N-(2-bromo-4-nitrophenyl)-3-methoxy-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxamide-1,1-dioxide have been synthesized in a three-step process with an overall yield of 86% . Another related compound, cyanoacetamides, can be synthesized by treating various substituted aryl or heteryl amines with alkyl cyanoacetates .科学研究应用
有机合成和功能化
2-(2-溴-4-硝基苯基)-2-甲基丙二酸二乙酯是有机合成中的多用途中间体,能够构建复杂的分子结构。它的反应性在亚甲丙二酸酯与硝基化合物的迈克尔加成中得到利用,展示了它在引入硝基和氟硝基取代丙二酸酯中的效用,这对于合成用于推进剂和炸药的其他化合物很有价值 (Baum & Guest, 1979)。此外,它与苯异氰酸酯的反应证明了涉及芳基丙二酸酯碳负离子的反应的复杂性,突出了 NO2 基团对反应结果的影响 (Linchenko 等,2007)。
反应机理和催化
该化合物的效用延伸到反应机理研究和催化方法的开发。例如,它参与 ZnBr2 介导的芳基/杂芳基甲基溴化物与芳烃的芳基化,展示了通过 sigmatropic 重排和电环化反应生成芳基化产物的途径 (Dhayalan 等,2009)。它作为合成具有多种生物活性的喹啉衍生物的前体,进一步强调了它在促进室温下快速合成方法中的重要性 (Valle 等,2018)。
进一步化学转化的中间体
研究还强调了它在为进一步转化创造中间体中的作用,例如氟氧吲哚和 2-氟-2-芳基乙酸衍生物的合成,证明了 2-氟丙二酸二乙酯酯在亲核芳香取代反应中作为构建块的效用 (Harsanyi 等,2014)。
属性
IUPAC Name |
diethyl 2-(2-bromo-4-nitrophenyl)-2-methylpropanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO6/c1-4-21-12(17)14(3,13(18)22-5-2)10-7-6-9(16(19)20)8-11(10)15/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTCLWUMAULDAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1=C(C=C(C=C1)[N+](=O)[O-])Br)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


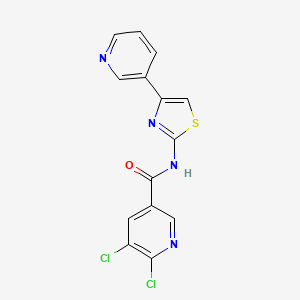
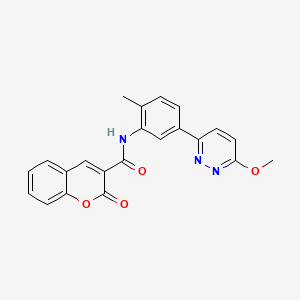
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[(4-chlorophenyl)methoxy]benzoate](/img/structure/B2965166.png)
![3-(3-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965167.png)
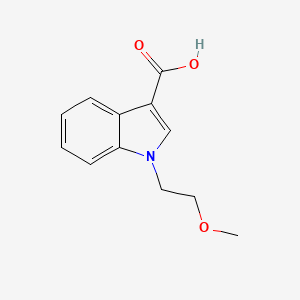
![4-[2-Chloro-2-(phenylsulfonyl)ethyl]-1,4-oxazinan-4-ium chloride](/img/structure/B2965170.png)
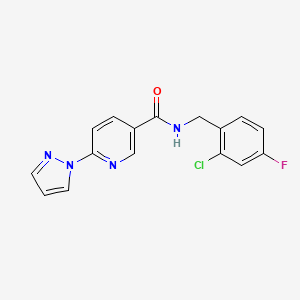
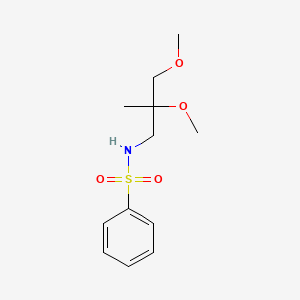
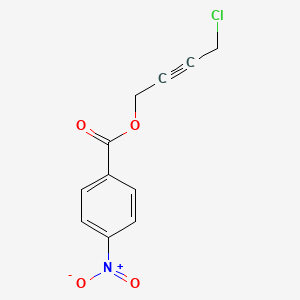
![(3E)-3-[(2-methoxyanilino)methylidene]chromene-2,4-dione](/img/structure/B2965177.png)
![(3E)-1-benzyl-3-{[(4-chlorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2965178.png)
![N-[1-(1-adamantyl)-2-morpholin-4-yl-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2965179.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-ethylbutanamide](/img/structure/B2965181.png)